N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide is a complex organic compound that features a benzodioxin ring, an amide group, and a methylsulfanyl substituent
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-methylsulfanyl-1-oxobutan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-27-12-9-16(22-19(23)14-5-3-2-4-6-14)20(24)21-15-7-8-17-18(13-15)26-11-10-25-17/h2-8,13,16H,9-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWIZRWICPPRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with appropriate reagents to introduce the amide and methylsulfanyl groups. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the amide group would yield the corresponding amine .
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving amide and sulfanyl groups.
Industry: It could be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide involves its interaction with specific molecular targets. The benzodioxin ring and amide group can form hydrogen bonds with target proteins, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure but with a bromobenzenesulfonamide group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide: Similar structure but with a nitrobenzamide group
Uniqueness
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
